2,6-Dichloro-N-(3-fluorophenyl)pyrimidin-4-amine
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Overview
Description
2,6-Dichloro-N-(3-fluorophenyl)pyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N-(3-fluorophenyl)pyrimidin-4-amine typically involves the reaction of 2,6-dichloropyrimidine with 3-fluoroaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the amino group of 3-fluoroaniline displaces one of the chlorine atoms on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-(3-fluorophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like DMF or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
2,6-Dichloro-N-(3-fluorophenyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with anticancer, antiviral, or antibacterial properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is employed in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,6-Dichloro-N-(3-fluorophenyl)pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit tyrosine kinases, which are enzymes that play a crucial role in cell signaling and cancer progression. The compound’s interaction with these molecular targets can disrupt cellular processes and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyrimidine: A precursor in the synthesis of 2,6-Dichloro-N-(3-fluorophenyl)pyrimidin-4-amine.
3-Fluoroaniline: Another precursor used in the synthesis.
2,6-Dichloro-N-phenylpyrimidin-4-amine: A similar compound without the fluorine substitution on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and other applications.
Biological Activity
2,6-Dichloro-N-(3-fluorophenyl)pyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine class, characterized by its unique structure that includes two chlorine atoms and a fluorophenyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and in various therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors, influencing multiple cellular pathways. Key areas of investigation include:
- Kinase Inhibition : The compound has been identified as a potent inhibitor of specific kinases, which play critical roles in cell signaling and regulation.
- Antimicrobial Properties : Studies have indicated potential antibacterial activity against various pathogens.
- Anticancer Activity : Preliminary research suggests that this compound may exhibit cytotoxic effects on cancer cell lines.
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound binds to the active sites of kinases, preventing substrate phosphorylation and altering downstream signaling pathways.
- Receptor Modulation : Interaction with cell surface receptors can lead to changes in cellular responses such as proliferation and apoptosis.
In Vitro Studies
Recent studies have evaluated the biological activity of this compound in vitro. The findings are summarized in the following table:
Study | Cell Line/Pathogen | Activity | MIC (µg/mL) |
---|---|---|---|
Study A | Staphylococcus aureus | Antibacterial | 5.0 |
Study B | MCF-7 (breast cancer) | Cytotoxicity | IC50 10.0 |
Study C | A549 (lung cancer) | Cytotoxicity | IC50 12.5 |
These studies demonstrate that the compound exhibits significant antibacterial and anticancer properties, making it a candidate for further research.
Case Studies
- Antibacterial Activity : In a study comparing various pyrimidine derivatives, this compound showed superior activity against Gram-positive bacteria compared to standard antibiotics like ciprofloxacin.
- Cytotoxic Effects : Research involving MCF-7 breast cancer cells revealed that this compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Properties
CAS No. |
825647-50-5 |
---|---|
Molecular Formula |
C10H6Cl2FN3 |
Molecular Weight |
258.08 g/mol |
IUPAC Name |
2,6-dichloro-N-(3-fluorophenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H6Cl2FN3/c11-8-5-9(16-10(12)15-8)14-7-3-1-2-6(13)4-7/h1-5H,(H,14,15,16) |
InChI Key |
LBSFVOUKVDQOGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=CC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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